

# Application of Molecular Hydrogen (H2-003) in a Model of Cerebral Ischemia

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## Compound of Interest

Compound Name: H2-003

Cat. No.: B607908

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## Introduction

Molecular hydrogen (H<sub>2</sub>), designated here as **H2-003** for investigational purposes, has emerged as a promising therapeutic agent in preclinical models of cerebral ischemia. Its neuroprotective effects are attributed to its unique ability to selectively neutralize cytotoxic reactive oxygen species (ROS), coupled with its anti-inflammatory, anti-apoptotic, and signaling modulatory properties. These application notes provide a comprehensive overview of the use of **H2-003** in a standard animal model of focal cerebral ischemia, the middle cerebral artery occlusion (MCAO) model. Detailed protocols for disease induction and **H2-003** administration are provided, along with a summary of expected quantitative outcomes and an exploration of the underlying molecular mechanisms.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of **H2-003** in animal models of cerebral ischemia.

Table 1: Effect of **H2-003** on Infarct Volume and Neurological Deficits

Treatment Group	Animal Model	H2-003 Administration Route	Infarct Volume Reduction (%)	Neurological Score Improvement	Reference
H2 Inhalation	Mouse MCAO	66.7% H2 inhalation for 90 min post-reperfusion	49.2% (from 39.51 ± 5.30% to 20.21 ± 4.43%)	Significant improvement in neurobehavioral deficit score	[1]
Hydrogen-Rich Saline	Rat pMCAO	Intraperitoneal injection (dose-dependent)	Significant dose-dependent reduction	Significant improvement in neurobehavioral outcomes	[2]
Hydrogen-Rich Saline	Rat MCAO	Intraperitoneal injection (0, 3, and 6 h after reperfusion)	Significant reduction	Significant improvement in neurological function	[3]

Table 2: Effect of **H2-003** on Biomarkers of Oxidative Stress

Biomarker	Effect of H2-003	Animal Model	H2-003 Administration Route	Reference
Superoxide Dismutase (SOD)	Increased activity	Rat pMCAO	Intraperitoneal hydrogen-rich saline	[2]
Catalase (CAT)	Increased activity	Rat pMCAO	Intraperitoneal hydrogen-rich saline	[2]
Malondialdehyde (MDA)	Decreased levels	Rat pMCAO	Intraperitoneal hydrogen-rich saline	[2]
8-iso-Prostaglandin F2 $\alpha$ (8-iso-PGF2 $\alpha$ )	Decreased levels	Rat pMCAO	Intraperitoneal hydrogen-rich saline	[2]
8-hydroxy-2'-deoxyguanosine (8-OHdG)	Decreased levels	Rat MCAO	Intraperitoneal hydrogen-rich saline	[3]

Table 3: Effect of **H2-003** on Inflammatory and Apoptotic Markers

Biomarker	Effect of H2-003	Animal Model	H2-003 Administration Route	Reference
Tumor Necrosis Factor- $\alpha$ (TNF- $\alpha$ )	Decreased levels	Rat pMCAO	Intraperitoneal hydrogen-rich saline	[2]
High Mobility Group Box 1 (HMGB1)	Decreased levels	Rat pMCAO	Intraperitoneal hydrogen-rich saline	[2]
Interleukin-1 $\beta$ (IL-1 $\beta$ )	Decreased levels	Rat MCAO	Intraperitoneal hydrogen-rich saline	[3]
Caspase-3 Activity	Suppressed	Rat MCAO	Intraperitoneal hydrogen-rich saline	[3][4]

## Experimental Protocols

### Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Heating pad to maintain body temperature
- Surgical microscope
- Micro-scissors and forceps
- 3-0 silk suture

- 4-0 monofilament nylon suture with a rounded tip
- Laser Doppler flowmeter

Procedure:

- Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
- Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
- Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA.
- Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.
- Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, as monitored by a laser Doppler flowmeter, confirms successful occlusion.
- After the desired duration of ischemia (e.g., 60 or 90 minutes), carefully withdraw the filament to allow for reperfusion.
- Suture the incision and allow the animal to recover in a warm cage. Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

## Administration of H2-003

a) **H2-003** Inhalation:

- Immediately following reperfusion, place the animal in a chamber connected to a hydrogen-oxygen generator.
- Administer a gas mixture of 66.7% H<sub>2</sub> and 33.3% O<sub>2</sub> for a duration of 90 minutes.<sup>[1]</sup>

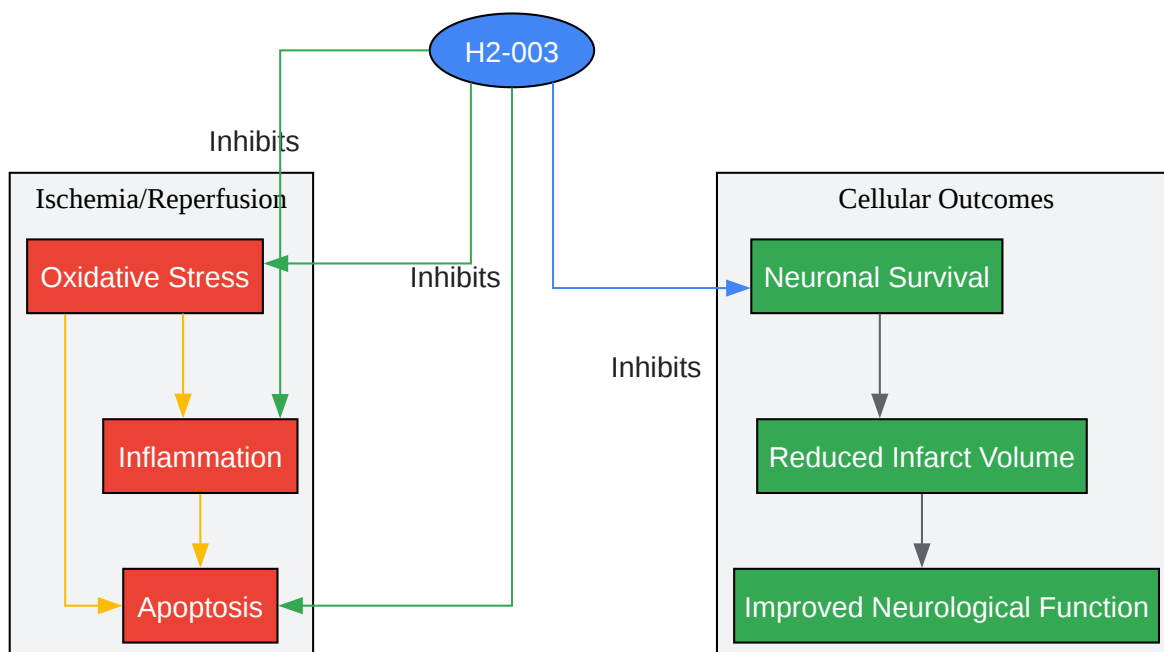
- Control animals should receive a mixture of 66.7% nitrogen and 33.3% oxygen under the same conditions.

b) Hydrogen-Rich Saline (**H2-003**) Administration:

- Prepare hydrogen-rich saline by dissolving hydrogen gas in normal saline under high pressure (e.g., 0.4 MPa) to a final concentration of >0.6 mmol/L. Store in an aluminum bag at 4°C.[5]
- Administer the hydrogen-rich saline via intraperitoneal (IP) injection at a dose of 5 ml/kg.
- The timing of administration can be varied, but effective protocols include injection at the onset of reperfusion, or at 0, 3, and 6 hours post-reperfusion.[3] Control animals should receive an equivalent volume of normal saline.

## Signaling Pathways and Mechanisms of Action

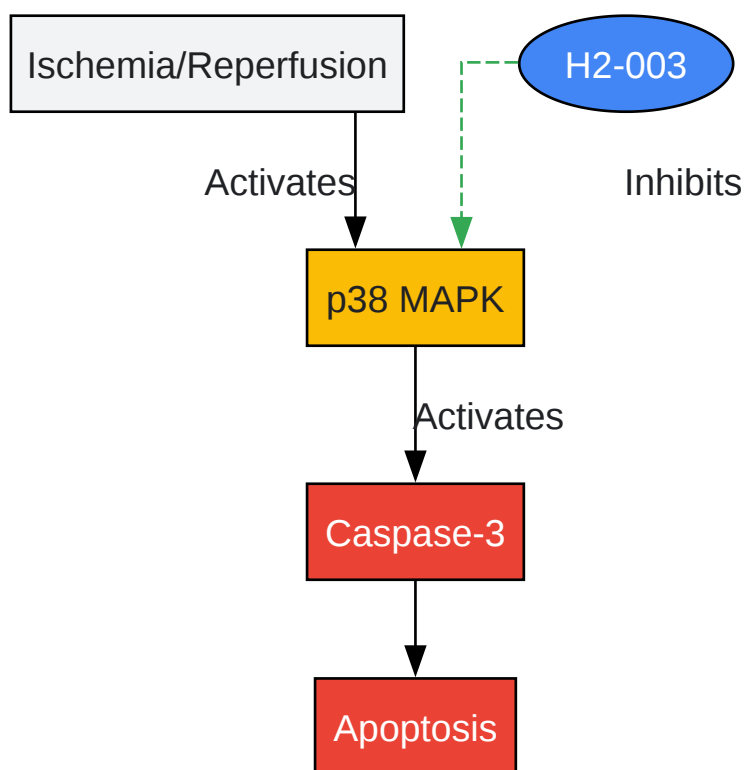
Molecular hydrogen exerts its neuroprotective effects through a multi-targeted mechanism. It selectively scavenges hydroxyl radicals ( $\bullet\text{OH}$ ) and peroxynitrite ( $\text{ONOO}^-$ ), two of the most damaging reactive oxygen species, without affecting physiologically important ROS.[6] This targeted antioxidant activity is a key aspect of its mechanism.



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Caption: High-level overview of **H2-003**'s neuroprotective effects.

Furthermore, **H2-003** modulates key signaling pathways involved in cell death and inflammation.

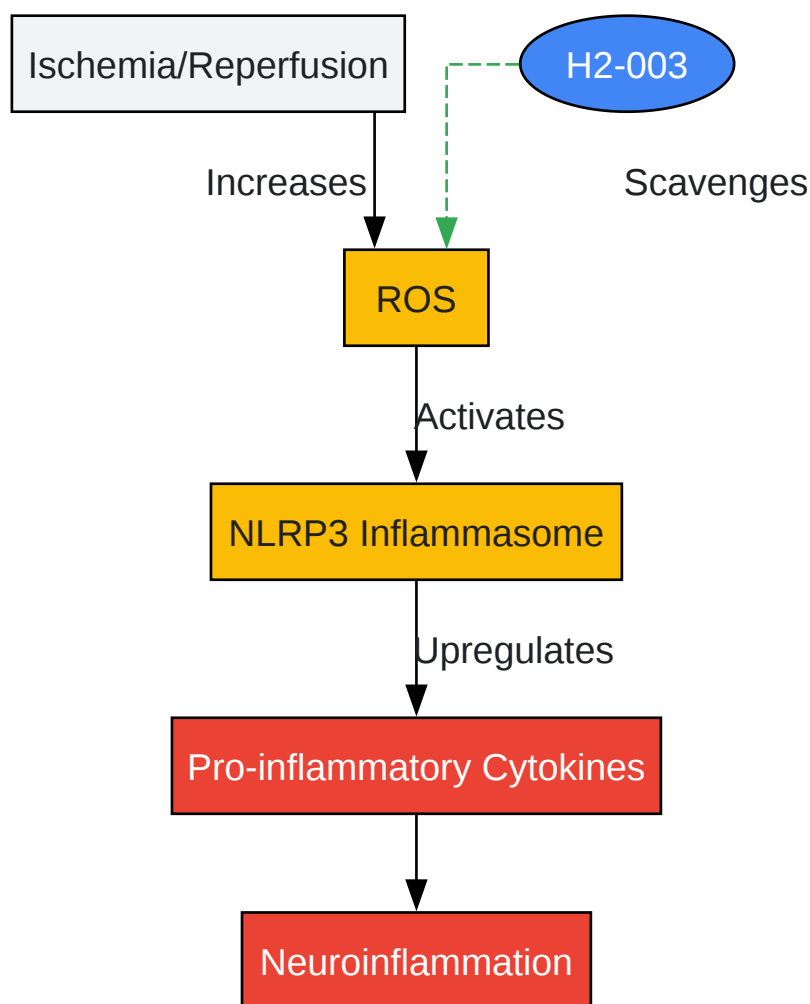


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Caption: **H2-003** inhibits the p38 MAPK-Caspase-3 apoptotic pathway.

**H2-003** has also been shown to suppress inflammation by downregulating the expression of pro-inflammatory cytokines. This is potentially mediated through the inhibition of inflammatory signaling pathways such as the ROS-NLRP3 inflammasome pathway.





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Caption: **H2-003** mitigates neuroinflammation via ROS scavenging.

## Conclusion

Molecular hydrogen (**H2-003**) demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation as a therapeutic strategy for ischemic stroke. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the application of **H2-003** in this critical area of unmet medical need.

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